
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI) is a complex organic compound that belongs to the class of benzazocines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methano-3-benzazocine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzazocine ring system through cyclization of appropriate precursors.
Alkylation: Introduction of ethyl groups at specific positions using alkylating agents.
Hydrogenation: Reduction of double bonds to achieve the hexahydro configuration.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2,6-Methano-3-benzazocine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2,6-Methano-3-benzazocine derivatives have been studied for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis.
Biology: As probes to study biological pathways.
Medicine: Potential therapeutic agents for pain management, neurological disorders, and other conditions.
Industry: Use in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 2,6-Methano-3-benzazocine derivatives involves interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Interaction with opioid receptors or other neurotransmitter receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
類似化合物との比較
Similar Compounds
Benzazocine Derivatives: Other compounds in the benzazocine class with similar structures.
Opioid Analogs: Compounds with similar pharmacological profiles.
Uniqueness
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI) may exhibit unique properties such as specific receptor affinity, metabolic stability, or therapeutic efficacy that distinguish it from other similar compounds.
Conclusion
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI) is a complex and potentially valuable compound with diverse applications in scientific research and industry
特性
分子式 |
C16H23N |
|---|---|
分子量 |
229.36 g/mol |
IUPAC名 |
(1R,9S,13S)-1,13-diethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C16H23N/c1-3-13-15-11-12-7-5-6-8-14(12)16(13,4-2)9-10-17-15/h5-8,13,15,17H,3-4,9-11H2,1-2H3/t13-,15+,16-/m1/s1 |
InChIキー |
DXMJOBOFRQTVHL-VNQPRFMTSA-N |
異性体SMILES |
CC[C@@H]1[C@@H]2CC3=CC=CC=C3[C@@]1(CCN2)CC |
正規SMILES |
CCC1C2CC3=CC=CC=C3C1(CCN2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


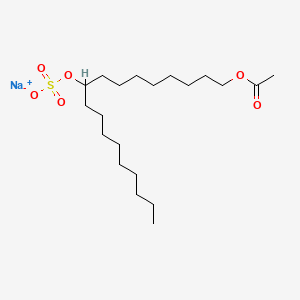
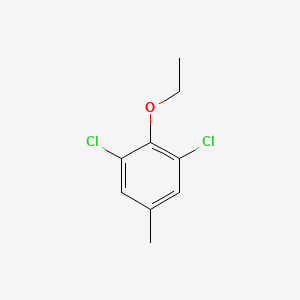
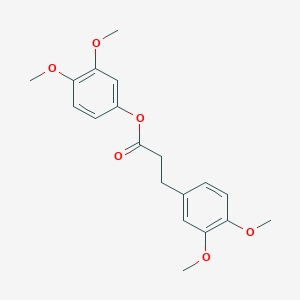
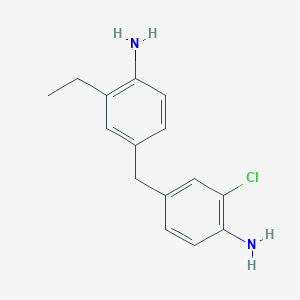

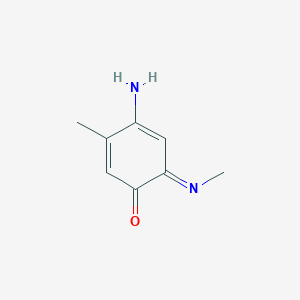

![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)



![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)

